An In-depth Technical Guide to Chitopentaose Pentahydrochloride: Core Properties and Anti-inflammatory Activity
An In-depth Technical Guide to Chitopentaose Pentahydrochloride: Core Properties and Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitopentaose pentahydrochloride, a well-defined chitosan (B1678972) oligosaccharide, is gaining significant attention within the scientific community for its notable biological activities, particularly its anti-inflammatory effects. As a pentamer of glucosamine, this compound offers high water solubility and bioavailability compared to its parent polymer, chitosan. This technical guide provides a comprehensive overview of the fundamental properties of Chitopentaose Pentahydrochloride, including its physicochemical characteristics. Furthermore, it delves into its mechanism of action as an anti-inflammatory agent, detailing its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields, offering detailed experimental protocols and a summary of key data to facilitate further investigation and application of this promising bioactive compound.
Core Properties of Chitopentaose Pentahydrochloride
Chitopentaose pentahydrochloride is the hydrochloride salt of a chitooligosaccharide composed of five β-(1→4)-linked D-glucosamine units. The protonation of the amino groups by hydrochloric acid renders the molecule highly soluble in aqueous solutions.
Physicochemical Properties
A summary of the key physicochemical properties of Chitopentaose Pentahydrochloride is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental and pharmaceutical contexts.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₆₂Cl₅N₅O₂₁ | [1][2] |
| Molecular Weight | 1006.1 g/mol | [1][2] |
| CAS Number | 117467-64-8 | [2] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically >95% or >98% (as determined by HPLC) | [2][3] |
| Solubility | Soluble in water. Chitooligosaccharides are generally soluble in acidic to neutral aqueous solutions. The hydrochloride salt form enhances water solubility. Insoluble in most organic solvents. | [1][4] |
| pKa | The pKa of the amino groups in the chitosan backbone is typically in the range of 6.2 to 7.0. | [1] |
| Thermal Stability | Thermogravimetric analysis of chitooligosaccharides shows a maximum weight-loss temperature around 274 °C. The introduction of other chemical groups can alter this property. | [5] |
| Storage and Stability | Store in a cool, dry place, protected from light. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. The compound is hygroscopic. It is stable under recommended storage conditions for over two years. | [6] |
Biological Activity: Anti-inflammatory Effects
Chitopentaose, as a specific chitooligosaccharide (COS), has been demonstrated to possess significant anti-inflammatory properties. Studies on various chitooligosaccharides, including the pentamer, have shown that they can modulate the inflammatory response in cellular and animal models.[7][8][9] The anti-inflammatory activity is often dependent on the degree of polymerization, with pentamers and hexamers showing strong inhibitory effects on the release of pro-inflammatory mediators.[7]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of Chitopentaose are primarily attributed to its ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[10][11] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10]
Chitooligosaccharides, including Chitopentaose, have been shown to inhibit the activation of the NF-κB pathway.[12] This is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[10][12]
// Edges LPS -> TLR4 [arrowhead=vee, color="#5F6368"]; TLR4 -> IKK [arrowhead=vee, color="#5F6368"]; IKK -> IkBa_NFkB [label=" Phosphorylation", arrowhead=vee, color="#5F6368", fontsize=8]; IkBa_NFkB -> IkBa_p [arrowhead=vee, color="#5F6368"]; IkBa_p -> NFkB [label=" Degradation of IκBα", arrowhead=vee, color="#5F6368", fontsize=8]; NFkB -> NFkB_nuc [label="Translocation", arrowhead=vee, color="#5F6368", fontsize=8]; NFkB_nuc -> DNA [arrowhead=vee, color="#5F6368"]; DNA -> Genes [label="Transcription", arrowhead=vee, color="#5F6368", fontsize=8]; Chitopentaose -> IKK [label="Inhibition", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"];
} .enddot Figure 1: Proposed mechanism of NF-κB pathway inhibition by Chitopentaose Pentahydrochloride.
The MAPK signaling pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of the inflammatory response.[13] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes.[13] Chitooligosaccharides have been shown to modulate the MAPK pathway, although the specific effects on each kinase can vary.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Chitopentaose Pentahydrochloride.
Preparation of Chitopentaose Pentahydrochloride
Chitopentaose is typically prepared by the controlled hydrolysis of chitosan.
Protocol for Acid Hydrolysis:
-
Dissolve chitosan in an appropriate concentration of hydrochloric acid (e.g., 6 M HCl).[14]
-
Incubate the mixture at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 2 hours) to achieve partial hydrolysis.[14]
-
Neutralize the reaction mixture and precipitate the resulting chitooligosaccharides.
-
Purify the chitopentaose fraction from the mixture using chromatographic techniques such as ion-exchange chromatography.[7]
-
Treat the purified chitopentaose with hydrochloric acid and then lyophilize to obtain the pentahydrochloride salt.
In Vitro Anti-inflammatory Assay
Cell Culture and Stimulation:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ humidified incubator.[2][15]
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.[16]
-
Pre-treat the cells with various concentrations of Chitopentaose Pentahydrochloride for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL to 1 µg/mL) for the desired duration (e.g., 24 hours for cytokine measurement, shorter time points for signaling pathway analysis).[16][17][18]
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA:
-
After cell treatment and stimulation, collect the cell culture supernatants.[19]
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[2][20][21][22]
-
Briefly, add the supernatants and standards to wells pre-coated with capture antibodies.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash, add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[20]
-
Calculate the cytokine concentrations based on the standard curve.[20]
Analysis of NF-κB and MAPK Signaling by Western Blot:
-
After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[23]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway) overnight at 4 °C.[23][24]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[12]
Conclusion
Chitopentaose pentahydrochloride is a promising bioactive compound with well-documented anti-inflammatory properties. Its high water solubility and defined chemical structure make it an attractive candidate for further research and development in the pharmaceutical and biomedical fields. The ability of Chitopentaose to modulate the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its anti-inflammatory effects. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the therapeutic potential of this and other chitooligosaccharides. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential clinical applications.
References
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- 11. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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